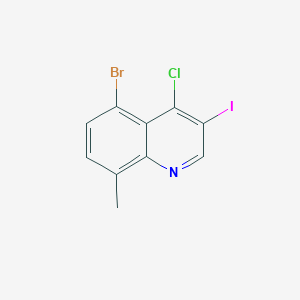

5-Bromo-4-chloro-3-iodo-8-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-chloro-3-iodo-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-iodo-8-methylquinoline typically involves multi-step reactions starting from 8-methylquinoline. The process includes halogenation reactions to introduce the bromine, chlorine, and iodine atoms at specific positions on the quinoline ring. Common methods include:

Chlorination and Iodination: 8-Methylquinoline can be chlorinated and iodinated using chlorine or iodine in concentrated sulfuric acid in the presence of silver sulfate.

Bromination: The bromination of 5-halo-8-methylquinolines can be achieved using N-bromosuccinimide.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. These methods would include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4-chloro-3-iodo-8-methylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quinoline derivatives with different functional groups replacing the halogens.

Aplicaciones Científicas De Investigación

5-Bromo-4-chloro-3-iodo-8-methylquinoline has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential antimicrobial, antiviral, and anticancer activities.

Biological Studies: The compound can be used to study the effects of halogenated quinolines on biological systems, including enzyme inhibition and receptor binding.

Material Science: It can be used in the development of novel materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-chloro-3-iodo-8-methylquinoline depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Intercalation: Inserting itself between DNA base pairs, disrupting DNA replication and transcription.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-8-methylquinoline

- 5-Iodo-8-methylquinoline

- 5-Bromo-8-methylquinoline

- 5-Fluoro-8-methylquinoline

Uniqueness

5-Bromo-4-chloro-3-iodo-8-methylquinoline is unique due to the presence of three different halogen atoms on the quinoline ring. This unique combination of substituents can lead to distinct chemical reactivity and biological activity compared to other halogenated quinolines .

Actividad Biológica

5-Bromo-4-chloro-3-iodo-8-methylquinoline is a halogenated quinoline derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by the presence of multiple halogens, enhances its potential as a therapeutic agent across various medical fields, including antimicrobial, antiviral, and anticancer applications.

The compound's biological activity can be attributed to its ability to interact with various biological targets. The halogen atoms (bromine, chlorine, and iodine) in its structure enhance its reactivity and binding affinity towards specific enzymes and receptors. Key mechanisms of action include:

- Enzyme Inhibition : The compound can inhibit the activity of specific enzymes by binding to their active sites.

- Receptor Binding : It may modulate signal transduction pathways through interactions with cellular receptors.

- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been utilized as a building block in the synthesis of pharmaceuticals targeting various pathogens. For instance, studies have shown that derivatives of quinoline compounds can have potent activity against bacteria and fungi, making them promising candidates for new antimicrobial agents .

Antiviral Activity

The compound has also shown potential antiviral effects. Quinoline derivatives have been investigated for their ability to inhibit viral replication. In particular, some studies suggest that modifications in the quinoline structure can enhance antiviral potency against viruses such as HIV and influenza .

Anticancer Activity

The anticancer properties of this compound are notable. Research has demonstrated that certain quinoline derivatives possess cytotoxic effects on cancer cells. For example, in vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimalarial Activity : A study reported that quinoline derivatives exhibited moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL. This suggests that this compound could be effective against malaria parasites .

- In Vivo Efficacy : In a mouse model infected with Trypanosoma brucei, related quinoline compounds demonstrated dose-dependent efficacy, achieving full cure at specific dosages (e.g., 150 mg/kg). This emphasizes the potential therapeutic applications of quinoline derivatives in treating parasitic infections .

- Safety Profiling : Safety assessments indicated that certain structural modifications in quinolines could lead to genotoxic effects, necessitating careful evaluation before clinical application .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-bromo-4-chloro-3-iodo-8-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClIN/c1-5-2-3-6(11)8-9(12)7(13)4-14-10(5)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGHNNMRTDIPDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=C(C=N2)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.